(1S,2S)-1-methyl-2-propylcyclohexane
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Overview
Description
(1S,2S)-1-Methyl-2-propylcyclohexane is a chiral cycloalkane with the molecular formula C10H20. This compound is characterized by its two stereogenic centers, making it an important subject in stereochemistry. The compound’s unique structure and properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-methyl-2-propylcyclohexane typically involves the hydrogenation of corresponding alkenes or the cyclization of linear precursors. One common method is the catalytic hydrogenation of 1-methyl-2-propylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-1-Methyl-2-propylcyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium or platinum catalysts
Substitution: Bromine (Br2), chlorine (Cl2), UV light
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cycloalkanes
Substitution: Halogenated cycloalkanes
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1S,2S)-1-methyl-2-propylcyclohexane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. For example, its derivatives may act as agonists or antagonists of certain receptors, modulating physiological responses .
Comparison with Similar Compounds
(1R,2R)-1-Methyl-2-propylcyclohexane: This enantiomer has similar physical properties but different biological activities due to its distinct stereochemistry.
Cyclohexane: A simpler analog without the methyl and propyl substituents, used as a solvent and in the production of nylon.
Methylcyclohexane: Similar structure but lacks the propyl group, used as a solvent and in organic synthesis.
Uniqueness: (1S,2S)-1-Methyl-2-propylcyclohexane’s unique stereochemistry makes it valuable in chiral synthesis and as a model compound in stereochemical studies. Its specific interactions with biological targets also distinguish it from other cyclohexane derivatives .
Properties
Molecular Formula |
C10H20 |
---|---|
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(1S,2S)-1-methyl-2-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
BVYJEKBXVYKYRA-UWVGGRQHSA-N |
Isomeric SMILES |
CCC[C@H]1CCCC[C@@H]1C |
Canonical SMILES |
CCCC1CCCCC1C |
Origin of Product |
United States |
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